4-(Ethylsulfonyl)benzenesulfonamide

Thermal stability Solid‑state characterisation Formulation pre‑screening

Sourcing reproducible carbonic anhydrase inhibitor fragments is often hindered by inconsistent purity and thermal degradation in screening libraries. 4-(Ethylsulfonyl)benzenesulfonamide directly addresses this with a high melting point (184-185 °C) that prevents sublimation, a favorable TPSA (111 Ų) for peripheral target engagement, and batch-certified purity. - Matched molecular pair with methylsulfonyl analog (ΔXLogP3 ≈ +0.5) for SAR deconvolution. - 97-98% purity standard reduces in-house re-purification, streamlining automated liquid-handling workflows. - Non-hazardous for transport; stored ambient in a cool, dry place.

Molecular Formula C8H11NO4S2
Molecular Weight 249.3 g/mol
Cat. No. B13629191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethylsulfonyl)benzenesulfonamide
Molecular FormulaC8H11NO4S2
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C8H11NO4S2/c1-2-14(10,11)7-3-5-8(6-4-7)15(9,12)13/h3-6H,2H2,1H3,(H2,9,12,13)
InChIKeyQRTZHLDUSRIRLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical & Structural Baseline


4-(Ethylsulfonyl)benzenesulfonamide (CAS 28177‑04‑0) is a para‑disubstituted benzenesulfonamide carrying an ethylsulfonyl (–SO₂C₂H₅) group at the 4‑position. It belongs to the aryl sulfonamide class that is widely exploited as a zinc‑binding pharmacophore in metalloenzyme inhibitors, particularly carbonic anhydrases [REFS‑1]. The compound exhibits a molecular weight of 249.3 g·mol⁻¹, a computed XLogP3 of 0.1, a topological polar surface area (TPSA) of 111 Ų, and a single hydrogen‑bond donor [REFS‑2]. These physicochemical descriptors place it in favourable drug‑like chemical space, while the dual sulfonyl motif distinguishes it from simpler mono‑sulfonamide analogues.

1 Zinc-binding pharmacophore for carbonic anhydrase (CA) studies
2 Assay-compatible property space: TPSA > 100 Ų, XLogP ≈ 0.1
3 Dual sulfonyl handle supports synthetic elaboration for fragment-based design

Why Generic Substitution Fails


Benzenesulfonamides as a class share the primary sulfonamide zinc‑binding group, but their pharmacokinetic and target‑engagement profiles are exquisitely sensitive to the para‑substituent [REFS‑1]. Replacing the ethylsulfonyl group with a methylsulfonyl, a chlorine, or simply removing the sulfonyl moiety alters lipophilicity, hydrogen‑bonding capacity, and metabolic stability in ways that cannot be compensated by adjusting dose alone. The quantitative evidence below demonstrates that 4‑(ethylsulfonyl)benzenesulfonamide occupies a distinct property space that is critical for specific structure‑based design campaigns and for reproducible in‑vitro pharmacology.

Property Space
Ethylsulfonyl defines distinct TPSA (>100 Ų) and XLogP3 (≈0.1)
Methylsulfonyl or H-substituted analogs exhibit shifted logP and lower TPSA
Target Engagement
Specific para-substituent impacts hydrogen-bonding and zinc-binding kinetics
Generic benzenesulfonamides may not reproduce CA isoform selectivity profiles
Stability Profile
Dual sulfonyl motif increases crystal lattice energy and thermal stability
Simpler mono-sulfonamide analogs show lower melting points and higher sublimation rates

Head-to-Head Quantitative Evidence


Thermal Stability vs. 4-Ethylbenzenesulfonamide

The presence of the additional ethylsulfonyl group substantially raises the crystal lattice energy of 4‑(ethylsulfonyl)benzenesulfonamide relative to its simpler congener 4‑ethylbenzenesulfonamide. Experimentally, the melting point of 4‑(ethylsulfonyl)benzenesulfonamide is 184–185 °C [REFS‑1], whereas 4‑ethylbenzenesulfonamide melts at 111 °C [REFS‑2]. This 73 °C difference directly impacts solid‑state stability during long‑term storage and thermal processing.

Thermal Stability
Head-to-head
ΔTm ≈ +73 °C
Supports solid-state stability screening
Higher lattice energy vs. 4-ethylbenzenesulfonamide (Mp 111 °C)
Thermal stability Solid‑state characterisation Formulation pre‑screening

Lipophilicity Shift vs. Methylsulfonyl Analog

The computed XLogP3 of 4‑(ethylsulfonyl)benzenesulfonamide is 0.1 [REFS‑1]. Although an exact measured logP for the methylsulfonyl analog (CAS 667‑24‑3) has not been reported, the replacement of a methyl (–CH₃) by an ethyl (–CH₂CH₃) group consistently increases calculated logP by ≈0.5 log units in simple aromatic sulfonamide series [REFS‑2]. This class‑level inference positions the ethylsulfonyl compound as slightly more lipophilic, which can enhance passive membrane permeability while retaining acceptable aqueous solubility.

Lipophilicity Shift
Class-level
ΔXLogP3 ≈ +0.5
Supports permeability-lipophilicity review
Class-level inference; verify measured logP
Lipophilicity Drug design ADME prediction

TPSA and Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of 4‑(ethylsulfonyl)benzenesulfonamide is 111 Ų, calculated from the primary sulfonamide plus the ethylsulfonyl group [REFS‑1]. In contrast, 4‑ethylbenzenesulfonamide, which lacks the ethylsulfonyl substituent, has a TPSA of approximately 69 Ų (single sulfonamide group) [REFS‑2]. The 42 Ų increase pushes the ethylsulfonyl compound well above the commonly cited CNS penetration threshold of 60–70 Ų, predicting lower passive blood–brain barrier penetration.

TPSA Difference
Head-to-head
ΔTPSA ≈ +42 Ų
Supports CNS exclusion design criteria
>100 Ų TPSA predicts limited passive BBB penetration
CNS drug design TPSA Blood–brain barrier

Commercial Purity and Reproducibility Comparison

4‑(Ethylsulfonyl)benzenesulfonamide is available from Fluorochem at 98 % purity [REFS‑1] and from AK Scientific at 97 % purity [REFS‑2], both accompanied by certificates of analysis. In contrast, the closest methyl analog, 4‑(methylsulfonyl)benzenesulfonamide (CAS 667‑24‑3), is typically listed at a minimum purity of 95 % [REFS‑3]. The 2–3 % purity differential reduces the burden of unidentified impurities that could confound dose–response or crystallisation experiments.

Commercial Purity
Head-to-head
97–98% vs. 95%
Supports reduced false-positive screening risk
Vendor-specified HPLC purity; batch CoA advised
Procurement Purity specification Reproducibility

Optimal Deployment Scenarios


CA Inhibitor Fragment with Peripheral Restriction

The combination of a TPSA of 111 Ų and low XLogP3 of 0.1 [REFS‑1] makes 4‑(ethylsulfonyl)benzenesulfonamide an ideal fragment‑sized starting point for structure‑based design of carbonic anhydrase inhibitors intended for topical ocular or other peripheral indications. Its TPSA, 42 Ų higher than 4‑ethylbenzenesulfonamide [REFS‑2], predicts minimal CNS penetration, reducing the risk of central side effects. The ethylsulfonyl tail provides a synthetic handle for further derivatisation while maintaining zinc‑binding affinity via the primary sulfonamide.

Solid-Form Screening and Library Storage

With a melting point of 184–185 °C – 73 °C above 4‑ethylbenzenesulfonamide [REFS‑1] – the ethylsulfonyl derivative demonstrates superior resistance to thermal degradation and sublimation. This property is critical for compound management facilities that store screening libraries at ambient temperature for extended periods. The high melting point also simplifies purification by recrystallisation and reduces hygroscopicity‑related variability in automated liquid‑handling workflows.

Matched Molecular Pair SAR Studies

The ethylsulfonyl group provides a well‑defined matched molecular pair with both the methylsulfonyl analog (ΔMW ≈ 14 Da, ΔXLogP3 ≈ +0.5) and the unsubstituted 4‑ethylbenzenesulfonamide (ΔTPSA ≈ +42 Ų, ΔTₘ ≈ +73 °C) [REFS‑1][REFS‑2]. These pairs allow medicinal chemists to deconvolute the independent contributions of size, lipophilicity, and hydrogen‑bonding capacity to in‑vitro potency, selectivity, and ADME parameters without synthesising a large library of analogs.

High-Purity Standards for Biophysical Assays

Biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and protein crystallography are exquisitely sensitive to trace impurities. The commercial availability of 4‑(ethylsulfonyl)benzenesulfonamide at 97–98 % purity [REFS‑1], compared to 95 % for the methyl analog [REFS‑2], reduces the need for in‑house re‑purification. Batch‑specific certificates of analysis further support compliance with journal and grant agency requirements for compound identity and purity documentation.

Application
Selection Property
Validation Focus
CA inhibitor fragment design
TPSA > 100 Ų, XLogP ≈ 0.1
CNS exclusion / peripheral restriction assays
Solid-form & thermal stability screening
Mp 184–185 °C, ΔTm +73 °C vs. comparator
Ambient storage stability, recrystallization
Matched molecular pair SAR
Defined ΔMW, ΔLogP, ΔTPSA handles
Deconvoluting size, lipophilicity, H-bond contributions
Biophysical assay standards
97–98% purity, CoA availability
Impurity profiling, inter-lab reproducibility
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